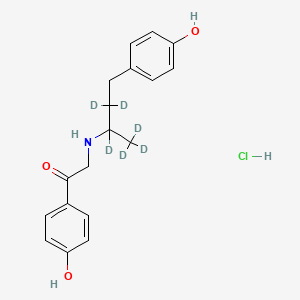

Ractopamine-d6 Ketone Hydrochloride

Description

Significance of Stable Isotope Labeling in Pharmaceutical and Biochemical Research

In the realms of pharmaceutical and biochemical research, stable isotope labeling is an indispensable tool. musechem.com It allows scientists to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates within a biological system. musechem.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can follow its journey and transformation, providing crucial data for assessing its efficacy and safety. diagnosticsworldnews.comsymeres.com This technique is instrumental in understanding drug mechanisms at a molecular level, which is essential for developing new and improved therapeutics. musechem.com

The use of stable isotopes offers a significant advantage over radioactive isotopes by eliminating radiation risks, which is particularly important in human studies and for researchers' safety. metsol.com This allows for more frequent and non-invasive testing, accelerating the drug development process by enabling early identification of promising candidates and optimization of their metabolic pathways. metsol.com Furthermore, stable isotope labeling aids in understanding disease progression by allowing for the precise measurement of metabolic fluxes and pathway activities. metsol.comsilantes.com

Role of Deuterium-Labeled Compounds as Analytical Standards and Research Probes

Among the stable isotopes, deuterium, an isotope of hydrogen with an extra neutron, holds a prominent position. clearsynth.com Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are chemically similar to their non-labeled counterparts but have a higher mass. clearsynth.comacanthusresearch.com This mass difference makes them ideal for use as internal standards in analytical techniques, particularly in mass spectrometry. thalesnano.comacs.orgnih.gov

When analyzing a sample, a known quantity of the deuterium-labeled standard is added. Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any variations in the process will affect both equally. acanthusresearch.com The mass spectrometer can distinguish between the two based on their mass difference, allowing for highly accurate and precise quantification of the target analyte. thalesnano.comnih.gov This method significantly reduces the impact of matrix effects and leads to more reliable and reproducible results in bioanalytical methods, such as those used in pharmacokinetic and metabolism studies. acanthusresearch.com

Beyond their use as standards, deuterium-labeled compounds also serve as valuable research probes to investigate reaction mechanisms and the pharmacokinetic properties of molecules. symeres.comthalesnano.com The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered. Studying this effect can provide deep insights into the mechanisms of metabolic pathways. symeres.com

Ractopamine-d6 Ketone Hydrochloride: A Key Intermediate and Reference Standard in Ractopamine (B1197949) Research

Ractopamine is a compound used as a feed additive to promote leanness in certain livestock animals. nih.govwikipedia.org Due to its use, regulatory bodies in many countries monitor its presence in meat products, necessitating sensitive and accurate analytical methods for its detection and quantification. thermofisher.com

This is where this compound comes into play. It is a deuterium-labeled form of a ractopamine precursor, specifically with six deuterium atoms. cdnisotopes.comclearsynth.com This makes it an ideal internal standard for use in mass spectrometry-based methods for the analysis of ractopamine residues. thermofisher.com Its chemical structure and properties closely mimic those of the native ractopamine ketone, ensuring it behaves similarly during extraction and analysis, while its distinct mass allows for clear differentiation and accurate quantification.

This compound serves as a crucial reference material for laboratories conducting food safety testing and research on ractopamine. Its availability and well-characterized nature contribute to the reliability and comparability of analytical results across different studies and monitoring programs. clearsynth.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJDAWSDWXQOQ-RUUVDYPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization for Deuterium Labeled Ractopamine Ketone

Preparation Methodologies for Ractopamine (B1197949) Hydrochloride-D6 Precursors

The creation of deuterated precursors is the foundational stage of the synthesis. Methodologies are chosen to precisely control the location and number of deuterium (B1214612) atoms incorporated into the molecular backbone.

Hydrogen-Deuterium (H-D) exchange is a direct method for substituting protons with deuterons on a molecule. In the synthesis of Ractopamine-d6 precursors, this reaction is typically performed on an aromatic starting material. The process often involves a catalyst to facilitate the exchange with a deuterium source.

A documented method involves mixing a starting compound with an alkali and a deuterium source, such as deuterium oxide (D₂O), in an organic solvent like 1,4-dioxane. google.com This approach can achieve high levels of isotopic enrichment, often exceeding 96%. google.com The selection of the catalyst, such as a palladium-on-carbon (Pd/C) system, can enhance the efficiency and regioselectivity of the exchange, particularly at benzylic positions under mild conditions. nih.gov The use of deuterated acids, like deuterated trifluoromethanesulfonic acid (TfOD), also represents a viable strategy for promoting H-D exchange on aromatic rings. researchgate.net

Table 1: Reagents and Conditions for H-D Exchange

| Component | Example | Role |

|---|---|---|

| Starting Material | Compound I (per patent CN113061094A) | Substrate for deuteration |

| Deuterium Source | Deuterium Oxide (D₂O) | Provides deuterium atoms |

| Catalyst/Promoter | Alkali, Pd/C, TfOD | Facilitates the exchange reaction |

Reductive amination is a cornerstone reaction in the synthesis of Ractopamine, forming the crucial secondary amine linkage. jetir.org This method can be adapted to introduce deuterium by using either a deuterated reducing agent or by conducting the reaction in a deuterated solvent system.

One synthetic pathway for Ractopamine-d6 involves the reductive amination of a deuterated intermediate (Compound II) with a secondary component (Compound III) in the presence of a reducing agent. google.com The reaction can be carried out in a deuterated solvent like deuterated methanol (B129727) (CH₃OD or CD₃OD) to incorporate deuterium. google.com Alternatively, specific deuterated reducing agents, such as sodium borodeuteride (NaBD₄), can be employed to introduce deuterium atoms at specific positions during the reduction of the imine intermediate. organic-chemistry.org The choice of catalyst, including platinum, rhodium, or palladium on carbon, influences reaction efficiency, with microwave-assisted protocols showing potential to significantly reduce reaction times. researchgate.net

Table 2: Key Components in Reductive Amination for Deuteration

| Component | Example | Function |

|---|---|---|

| Precursors | Deuterated Ketone/Aldehyde, Amine | Reactants to form imine intermediate |

| Reducing Agent | Sodium Borohydride, H₂/Pd/C, Sodium Borodeuteride (NaBD₄) | Reduces the imine to an amine |

| Solvent | Methanol, Tetrahydrofuran, Deuterated Methanol (CH₃OD) | Reaction medium; can act as deuterium source |

Protecting groups are often used during synthesis to prevent side reactions involving sensitive functional groups, such as phenols. The final steps of the synthesis involve the removal of these groups. It is crucial that the deprotection conditions are mild enough to avoid compromising the integrity of the molecule or causing unintended loss of the deuterium labels. researchgate.net

A common strategy involves the debenzylation of a protected intermediate. google.com This can be achieved through catalytic hydrogenation using a combination like hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as methanol. google.com Other deprotection reagents cited for related syntheses include Lewis acids like aluminum chloride, boron tribromide, or boron trifluoride, with reaction temperatures carefully controlled, sometimes as low as -80°C, to ensure stability. google.com

Synthesis of Deuterium-Labeled Ketone Intermediates

Ractopamine-d6 Ketone Hydrochloride itself is a key intermediate prepared for the subsequent synthesis of the final labeled Ractopamine standard. scbt.commedchemexpress.com The synthesis of this ketone intermediate builds upon the previously described methodologies.

Deuteration of a Precursor : A suitable starting material, such as a substituted acetophenone, undergoes H-D exchange to introduce the six deuterium atoms. google.com

Reductive Amination : The deuterated precursor is then reacted with an appropriate amine component via reductive amination to form a deuterated amine alcohol intermediate. google.comgoogle.com

Deprotection and Conversion : The resulting compound undergoes deprotection to free the hydroxyl groups, yielding the deuterated Ractopamine base, which can then be converted to the ketone form and subsequently salted with hydrochloric acid. google.comgoogle.com

The final product of this pathway is a stable, deuterium-labeled ketone that serves as the immediate precursor for the final reduction step to produce Ractopamine-d6 Hydrochloride.

Advancements in Reference Standard Synthesis for Labeled Ractopamine

The primary application of this compound is in the synthesis of high-quality, isotopically labeled internal standards for analytical chemistry. scbt.commedchemexpress.com The presence of a stable isotope label, such as deuterium, allows for precise quantification in complex matrices by methods like liquid chromatography-mass spectrometry (LC-MS). medchemexpress.com

Advancements in this area focus on achieving superior chemical and isotopic purity. Modern synthetic methods aim for purities exceeding 98% and isotopic abundance greater than 96%. google.com The production of such high-quality materials as Certified Reference Materials (CRMs) is conducted under stringent quality management systems, such as ISO 17034 and ISO/IEC 17025, to ensure their suitability for official testing and quality control applications. sigmaaldrich.com The availability of these well-characterized standards is essential for regulatory bodies and laboratories to accurately monitor and quantify Ractopamine residues in various samples. sigmaaldrich.com

Advanced Analytical Methodologies Utilizing Ractopamine D6 Ketone Hydrochloride

Application of Stable Isotope-Labeled Standards in Quantitative Bioanalysis

Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) often faces challenges due to sample loss during preparation and variations in instrument response. wuxiapptec.com To ensure reliable and reproducible results, an internal standard (IS) is crucial. wuxiapptec.com A known quantity of the IS is added to all samples, and the ratio of the analyte's response to the IS's response is used for quantification, which significantly improves the accuracy and precision of the method. wuxiapptec.com

Internal Standard Methodology in Liquid Chromatography-Mass Spectrometry

In LC-MS bioanalysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. wuxiapptec.comscispace.com Ractopamine-d6 Ketone Hydrochloride serves as such a standard for the analysis of ractopamine (B1197949). SIL internal standards are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. wuxiapptec.comwaters.com Because they have a different mass, the mass spectrometer can distinguish between the analyte and the internal standard. lgcstandards.com This co-elution and similar behavior are critical for compensating for variations that can occur throughout the analytical process. waters.com The use of a SIL internal standard is the norm in the majority of quantitative analyses and is recommended whenever feasible. waters.com

Mitigation of Matrix Effects in Complex Biological Matrices

A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting components from the biological sample (e.g., urine, tissue, plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.comchromatographyonline.com Stable isotope-labeled internal standards are highly effective at mitigating these matrix effects. lgcstandards.com Since the SIL internal standard, like this compound, has nearly identical physicochemical properties to the analyte (ractopamine), it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the response ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized, leading to more accurate and precise results. wuxiapptec.comwaters.com It is crucial, however, to ensure that the SIL internal standard co-elutes with the unlabeled compound for effective compensation. waters.com

Chromatographic and Mass Spectrometric Techniques

The combination of liquid chromatography with mass spectrometry has become the predominant analytical approach for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput. chromatographyonline.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for separating and detecting low levels of compounds like ractopamine in various samples. und.edu In this method, HPLC separates the components of a mixture, and the mass spectrometer serves as the detector, identifying and quantifying the compounds based on their mass-to-charge ratio. und.edu The use of an internal standard, such as this compound, is integral to achieving accurate quantification by correcting for any analyte loss during sample preparation and analysis. wuxiapptec.com Simple and reliable HPLC-MS methods have been developed for determining ractopamine in tissues like swine and cattle muscle and liver. nih.gov These methods often involve an extraction step followed by purification before injection into the HPLC-MS system. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For even greater selectivity and sensitivity, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is frequently employed. nih.gov This technique adds another layer of specificity by selecting a precursor ion of the analyte after it elutes from the HPLC column, fragmenting it, and then detecting a specific product ion. nih.gov This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and chemical interference. researchgate.net

This compound is commonly used as an internal standard in HPLC-MS/MS methods for the analysis of ractopamine in various matrices, including animal tissues and urine. nih.govbohrium.com For instance, a study on the pharmacokinetics of ractopamine in rats utilized an HPLC-MS/MS method with a deuterated internal standard to achieve the necessary accuracy and precision. bohrium.com Similarly, methods have been validated for the simultaneous determination of ractopamine and other β-agonists in bovine and swine muscle, using specific deuterated internal standards for each compound to ensure reliable quantification. nih.gov

Table 1: HPLC-MS/MS Method Parameters for Ractopamine Analysis

| Parameter | Value/Condition | Source |

| Instrumentation | ExionLC HPLC system with API 5500 Qtrap MS | nih.gov |

| Internal Standard | Ractopamine-D6 | nih.gov |

| Sample Matrices | Feed, drinking water, urine, muscle, lung, liver | nih.gov |

| Extraction | Molecular Imprinted Polymer (MIP) columns | nih.gov |

| Quantification Limit (Beef) | 0.30 ng/g | thermofisher.com |

| Recovery (Beef) | 85-104% | thermofisher.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents a further advancement, offering faster analysis times and higher resolution than conventional HPLC. researchgate.net This is achieved by using columns with smaller particle sizes, which requires a specialized UHPLC system capable of handling higher backpressures. The increased separation efficiency of UHPLC can be particularly beneficial when analyzing complex biological samples.

The coupling of UHPLC with MS/MS provides a highly sensitive and selective method for the determination of trace levels of contaminants like ractopamine. researchgate.net Studies have demonstrated the effectiveness of UHPLC-MS/MS for analyzing ractopamine residues in pig urine and hair, highlighting its suitability for regulatory monitoring. researchgate.netnih.gov In these methods, this compound or similar deuterated analogs serve as the internal standard to ensure the accuracy of the quantitative results. The high resolution and rapid separation capabilities of UHPLC, combined with the specificity of tandem mass spectrometry, make it one of the most efficient techniques for ractopamine analysis. researchgate.net

Table 2: Performance of a UHPLC-MS/MS Method for Ractopamine in Pig Retina

| Days After Withdrawal | Mean Ractopamine Concentration (μg/kg) |

| 1 | 110.36 |

| 3 | 67.11 |

| 8 | 89.93 |

| Source: nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the detection of ractopamine and related compounds. researchgate.net For GC-MS analysis, non-volatile compounds like ractopamine and its metabolites must first undergo derivatization to increase their volatility and thermal stability. nih.gov A common procedure involves trimethylsilylation, where acidic protons on the molecule are replaced with trimethylsilyl (B98337) (TMS) groups, making the compound suitable for gas-phase analysis. nih.gov

In this context, this compound is used as an internal standard. It is added to samples prior to extraction and derivatization. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it experiences similar behavior throughout the entire analytical process. The GC separates the derivatized analyte from other matrix components before it enters the mass spectrometer. The MS detector, often a quadrupole, ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. mdpi.com Quantification is achieved by comparing the peak area of the target analyte to the peak area of the known concentration of the deuterated internal standard, this compound. This ratiometric approach significantly improves the precision and accuracy of the results. researchgate.net

Table 1: Illustrative GC-MS Operational Parameters

| Parameter | Setting |

|---|---|

| Injector | Splitless mode, 285 °C |

| Column | 5% Phenyl Methyl Siloxane capillary column (e.g., 50 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 0.6 mL/min) |

| Oven Program | Initial 50°C, ramped to 285°C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Scan Mode (e.g., m/z 75-700) or Selected Ion Monitoring (SIM) |

Note: These parameters are illustrative and require optimization for specific applications and instrumentation. mdpi.com

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) for Metabolite Identification

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS), particularly when coupled with liquid chromatography (LC), is a premier tool for untargeted metabolomics and the identification of unknown metabolites. lbl.govnih.gov This hybrid technology combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.gov Its strength lies in its ability to provide highly accurate mass measurements for both precursor and product ions, which is crucial for determining elemental compositions and elucidating structures. nih.gov

In the context of ractopamine analysis, LC-Q-TOF/MS can be used to screen biological samples for the parent compound and its various metabolites. lbl.govosti.gov The process involves:

Chromatographic Separation: LC separates the compounds in the complex mixture.

High-Resolution Mass Measurement: The Q-TOF analyzer measures the exact mass-to-charge ratio (m/z) of the eluting ions with high accuracy (typically <5 ppm).

Tandem MS (MS/MS): The quadrupole (Q1) can be used to select a specific precursor ion (like a potential metabolite). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the TOF detector. This provides a fragmentation pattern, or "fingerprint," of the molecule. nih.gov

This compound can aid in this process by providing a known retention time and fragmentation pattern for a labeled metabolite, helping to guide the search and confirm the identity of related, non-labeled metabolites in the sample. By comparing the fragmentation spectra of detected unknowns to databases or to the known patterns of standards, researchers can confidently identify metabolites. lbl.govnih.gov

Method Development and Validation Protocols for Labeled Compounds

The use of labeled compounds like this compound is central to robust method validation in analytical chemistry, following guidelines such as those from the International Council for Harmonisation (ICH) or Commission Decision 2002/657/EC. sepscience.comjfda-online.com Validation ensures that the analytical method is suitable for its intended purpose.

Evaluation of Selectivity and Specificity

Selectivity is the ability of a method to distinguish and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other related substances. nih.gov Specificity is the ultimate measure of selectivity, ensuring the detector signal corresponds only to the analyte of interest. manuals.plus

In methods using this compound, selectivity is evaluated by:

Analyzing Blank Matrices: A minimum of 20 blank samples from different sources are analyzed to check for any interfering peaks at the retention time of the analyte and the internal standard. manuals.plus

Comparing Chromatograms: The chromatograms of blank samples, samples spiked with the analyte, and samples spiked with the analyte and the internal standard are compared.

Mass Spectrometric Confirmation: In MS-based methods, specificity is enhanced by monitoring multiple, unique precursor-to-product ion transitions. The ratio of these transitions must remain constant and match that of a certified standard. jfda-online.com The use of a deuterated internal standard helps confirm that the correct peak is being integrated, as it should have a similar retention time but a distinct mass. unimi.it

Establishment of Linearity and Calibration Curves

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a specified range. A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. lcms.czmhlw.go.jp

This compound is added at a constant concentration to a series of calibration standards containing the non-labeled ractopamine at varying known concentrations. The use of the internal standard corrects for variations in injection volume and instrument response. The linearity of the method is assessed by the correlation coefficient (r² or R²) of the calibration curve, which should ideally be greater than 0.99. nih.govscience.gov

Table 2: Examples of Linearity Data for Ractopamine Analysis

| Concentration Range | Correlation Coefficient (r²) | Analytical Technique | Reference |

|---|---|---|---|

| 160-240 µg/mL | ≥ 0.999 | HPLC-UV | nih.gov |

| 0.05-100 µg/L | > 0.999 | LC-MS/MS | lcms.cz |

| 0.5-1000 ng/mL | > 0.9907 | LC-MS | science.gov |

| 0.5-100 ng/mL | > 0.995 | LC-MS/MS | fda.gov.tw |

This table presents data for ractopamine analysis, where a labeled internal standard like this compound would be used for quantification.

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. sepscience.comeuropa.eu The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sepscience.comeuropa.eu

These limits can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S), where σ is the standard deviation of the blank or low-level spikes and S is the slope of the calibration curve. sepscience.com The use of this compound does not directly determine the LOD or LOQ of the analyte itself, but ensures that the measurements at these low levels are as accurate as possible.

Table 3: Reported LOD and LOQ for Ractopamine in Various Matrices

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| Animal Tissue | < 0.1 ng/g | Validated at 0.25x MRL* | nih.gov |

| Artificial Plasma | 3.5 x 10⁻⁶ µg/mL | 1.06 x 10⁻⁵ µg/mL | researchgate.net |

| Raw Material/Feed | 1.60-2.05 µg/mL | 4.26-6.84 µg/mL | nih.gov |

| Pig Hair | 0.6 ng/mL | 1.9 ng/mL | jfda-online.comfda.gov.tw |

*Maximum Residue Limit

Assessment of Method Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). It is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. fda.gov.twvetdergikafkas.org

Accuracy is the closeness of the mean test result to the true or accepted reference value. It is typically determined through recovery studies, where a blank matrix is spiked with a known amount of the analyte and analyzed. The result is expressed as a percentage of the known amount that was recovered. nih.gov

The inclusion of this compound is vital for achieving high precision and accuracy, as it corrects for random and systematic errors that can occur during sample processing.

Table 4: Research Findings on Precision and Accuracy for Ractopamine Analysis

| Parameter | Concentration Levels | Result | Matrix | Reference |

|---|---|---|---|---|

| Accuracy (Recovery) | Various | 79.7% - 102.2% | Animal Tissue | nih.gov |

| Accuracy (Recovery) | Spiked Samples | 96.97% - 100.54% | Raw Material | nih.gov |

| Accuracy (Recovery) | 100, 250, 500 ng/mL | 79.0% - 84.5% | Pig Hair | jfda-online.comfda.gov.tw |

| Precision (Intra-day RSD) | 0.18 - 0.956 µg/mL | < 8% | Mobile Phase | researchgate.net |

| Precision (Inter-day RSD) | Various | 2.44% - 11.1% | Animal Tissue | nih.gov |

| Precision (Inter-day RSD) | 100, 250, 500 ng/mL | 3.8% - 6.4% | Pig Hair | fda.gov.tw |

Robustness Testing of Analytical Methods

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. chromatographyonline.com Robustness testing is a critical component of method validation, particularly for assays intended for routine use in regulatory laboratories where minor deviations in experimental conditions are inevitable. chromatographyonline.comunimi.it This process typically involves systematically altering factors such as the pH of the mobile phase, column temperature, flow rate, and reagent concentrations to assess the impact on analytical results, including retention time, peak shape, and final quantification. chromatographyonline.com

In the analysis of ractopamine, robustness is evaluated to ensure that the method can be transferred between different laboratories and instruments without compromising the integrity of the results. The inclusion of this compound as an internal standard is fundamental to achieving a robust method. Because the internal standard has nearly identical physicochemical properties to the analyte, it co-behaves through the analytical process. scioninstruments.com Consequently, any minor variations that might affect the analyte's extraction efficiency, ionization, or chromatographic retention will similarly affect the internal standard, allowing for reliable correction and consistent quantification. chromatographyonline.com Validation studies for ractopamine detection methods often report on robustness, confirming that the procedure is suitable for its intended purpose of monitoring residues in various matrices. researchgate.netresearchgate.netnih.gov

Table 1: Parameters Commonly Evaluated in Robustness Testing for HPLC Methods This table is interactive. You can sort and filter the data.

| Parameter | Typical Variation | Potential Impact on Analysis |

|---|---|---|

| Mobile Phase pH | ± 0.1 - 0.2 units | Affects retention time and peak shape of ionizable compounds. |

| Column Temperature | ± 2 - 5 °C | Influences retention time, separation efficiency, and solvent viscosity. |

| Mobile Phase Composition | ± 1 - 2% of organic modifier | Alters analyte retention times and selectivity. |

| Flow Rate | ± 5 - 10% | Directly impacts retention times and can affect peak resolution. |

| Wavelength | ± 2 nm | Affects detector response and sensitivity. |

| Reagent/Column Batch | Different Lots/Manufacturers | Can introduce variability in separation and detection. |

Sample Preparation and Purification Techniques for Labeled Analytes

Sample preparation is a crucial and often labor-intensive stage in the analysis of trace residues in complex matrices like animal tissues, milk, and urine. The primary goals are to isolate the analyte of interest from interfering substances (e.g., proteins, fats, salts) and to concentrate it to a level suitable for detection. The use of a labeled internal standard like this compound from the very beginning of the sample preparation process is critical for compensating for analyte losses that may occur during these multi-step procedures. scioninstruments.comchromatographyonline.com

Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of ractopamine from biological samples. lcms.czresearchgate.netbohrium.com The procedure relies on the partitioning of the analyte and its labeled standard between a liquid sample and a solid stationary phase, typically packed in a cartridge. For ractopamine analysis, mixed-mode cation exchange (MCX) or reversed-phase (C18) sorbents are commonly employed. bohrium.comwaters.com

A typical SPE protocol involves several key steps. First, the cartridge is conditioned with a solvent like methanol (B129727), followed by an equilibration step with water or a buffer to prepare the sorbent for sample interaction. greyhoundchrom.comchemie-brunschwig.ch The pre-treated sample extract is then loaded onto the cartridge, where ractopamine and this compound are retained on the solid phase. A washing step follows, using specific solvents to remove matrix interferences while the analytes remain bound. Finally, the purified analytes are eluted from the cartridge with a small volume of an appropriate solvent, such as methanol, often containing a modifier like ammonia (B1221849) to ensure efficient release. waters.comusda.gov This eluate is then typically evaporated and reconstituted in a suitable solvent for injection into the analytical instrument. usda.gov

Table 2: Generalized Solid Phase Extraction (SPE) Protocol for Ractopamine This table is interactive. You can sort and filter the data.

| Step | Purpose | Typical Reagents |

|---|---|---|

| Conditioning | To wet the sorbent and activate the functional groups. | 2-3 mL Methanol |

| Equilibration | To prepare the sorbent for the sample's aqueous environment. | 2-3 mL Deionized Water or Buffer (e.g., Phosphate buffer) |

| Loading | To apply the sample and retain the analytes. | Pre-treated sample extract (e.g., from tissue or urine) |

| Washing | To remove co-extracted matrix interferences. | Water, dilute acid, or low-percentage organic solvent |

| Elution | To recover the purified analytes from the sorbent. | Methanol with modifier (e.g., 5% ammonium (B1175870) hydroxide) |

Liquid-Liquid Extraction (LLE) is a classic sample purification technique based on the principle of differential solubility of a compound between two immiscible liquid phases, typically an aqueous and an organic phase. researchgate.net For ractopamine analysis, LLE is often used to extract the analyte from aqueous samples like urine or hydrolyzed tissue homogenates. usda.govresearchgate.net

In a common LLE protocol, the aqueous sample, containing the internal standard this compound, is adjusted to a specific pH to ensure the analyte is in a neutral, non-ionized form, which enhances its solubility in the organic solvent. usda.gov An immiscible organic solvent, such as ethyl acetate, is then added, and the mixture is vigorously shaken to facilitate the transfer of ractopamine from the aqueous to the organic layer. After allowing the phases to separate, the organic layer containing the analyte is collected. This process may be repeated to improve recovery. The combined organic extracts are then evaporated to dryness and the residue is reconstituted in a solvent compatible with the subsequent analytical technique. The use of the deuterated internal standard corrects for any incomplete partitioning or losses during the extraction and evaporation steps. chromatographyonline.com

To improve throughput and reduce manual error, automated online sample extraction systems have been developed. lcms.czthermofisher.com TurboFlow™ technology is a prime example of such a system, combining turbulent flow chromatography for sample cleanup with direct, online coupling to a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. thermofisher.comresearchgate.net This approach significantly reduces sample preparation time and enhances reproducibility. thermofisher.com

In a TurboFlow method, a crude sample extract is directly injected into the system. thermofisher.com High flow rates create a turbulent flow path through a specialized column containing large particles. This turbulence allows large, interfering molecules (like proteins and phospholipids) to pass through quickly to waste, while smaller molecules, including ractopamine and its deuterated internal standard, are retained on the column's stationary phase. thermofisher.comresearchgate.net After this initial cleanup, a valve switches the flow path, and the trapped analytes are eluted from the TurboFlow column and transferred directly onto a conventional analytical LC column for separation and subsequent MS/MS detection. thermofisher.com The entire process of extraction, cleanup, separation, and detection is integrated into a single, automated run, typically lasting only a few minutes. thermofisher.comresearchgate.net

Table 3: Performance Data for Ractopamine Analysis in Beef using TurboFlow-LC-MS/MS This table is interactive. You can sort and filter the data.

| Parameter | Result | Reference |

|---|---|---|

| Limit of Quantification (LOQ) | 0.30 ng/g | thermofisher.com |

| Linear Dynamic Range | 0.3–120 ng/g | researchgate.net |

| Total Analysis Time | < 6 minutes per sample | researchgate.net |

| Recovery Range | 85–104% | thermofisher.comresearchgate.net |

| Within-Run Precision (%RSD) | 2.6 – 11.2% | thermofisher.com |

| Between-Run Precision (%RSD) | 2.9 – 14.0% | thermofisher.com |

The QuEChERS methodology has become a popular sample preparation technique, extending from its origins in pesticide analysis to the determination of veterinary drugs in food matrices. embrapa.brresearchgate.netscience.gov As the name implies, it is designed to be a straightforward, rapid, and cost-effective method. embrapa.br

A typical QuEChERS procedure for ractopamine in a matrix like meat and bone meal involves two main stages. embrapa.brnih.gov The first is a salting-out liquid-liquid extraction. The homogenized sample, spiked with this compound, is placed in a centrifuge tube with an extraction solvent, usually acetonitrile (B52724). Extraction and partitioning are then induced by adding a specific salt mixture, commonly anhydrous magnesium sulfate (B86663) and sodium chloride. embrapa.br After shaking and centrifugation, the upper acetonitrile layer, which contains the analytes, is separated. The second stage is dispersive solid-phase extraction (d-SPE) for cleanup. An aliquot of the acetonitrile extract is transferred to a new tube containing a small amount of a sorbent, such as primary secondary amine (PSA), which removes interfering matrix components like fatty acids. After vortexing and a final centrifugation, the cleaned extract is ready for LC-MS/MS analysis. The entire process significantly reduces solvent consumption and sample preparation time compared to traditional SPE methods. embrapa.br

Table 4: Research Findings for QuEChERS Method for Ractopamine in Meat and Bone Meal This table is interactive. You can sort and filter the data.

| Parameter | Finding | Reference |

|---|---|---|

| Recovery (at 10 ng/g) | 98.2% | embrapa.br |

| Recovery (at 50 ng/g) | 95.2% | embrapa.br |

| Recovery (at 200 ng/g) | 95.9% | embrapa.br |

| Limit of Detection (LOD) | 1.91 ppb (µg/kg) | nih.gov |

| Limit of Quantification (LOQ) | 6.36 ppb (µg/kg) | nih.gov |

| Reproducibility (RSD) | < 3.1% | nih.gov |

| Time Savings | Reduces extraction time up to 70% vs. SPE | embrapa.br |

Pharmacokinetic and Metabolic Investigations Employing Deuterium Labeled Ractopamine

Pharmacokinetic Profiling in Animal Models

Investigations in laboratory and target animal species reveal that ractopamine (B1197949) is rapidly absorbed and cleared from the system. fao.org Its metabolic fate demonstrates similarities across pigs, cattle, laboratory animals, and humans. wikipedia.org

Absorption Dynamics and Bioavailability Assessments

Following oral administration, ractopamine hydrochloride is rapidly absorbed into the bloodstream in species such as rats and dogs. fao.org Studies in rats have shown significant absorption, with approximately 88% of an oral dose being absorbed, as evidenced by the combined recovery of the administered radiolabel in urine and bile within 24 hours. inchem.org Despite high absorption, the oral bioavailability in rats was determined to be low, at approximately 2.99%. nih.govacs.orgresearchgate.net This discrepancy between absorption and bioavailability may be attributable to differences in elimination pathways following oral versus intravenous administration. bohrium.com

In pigs and cattle, absorption from the gastrointestinal tract is also rapid and extensive, with a minimum absorption fraction of 85% in swine and 45% in cattle. fda.gov.tw

Table 1: Bioavailability and Absorption of Ractopamine in Animal Models This table is interactive. You can sort and filter the data.

| Species | Bioavailability (%) | Absorption (%) | Notes |

|---|---|---|---|

| Rat | 2.99 nih.govacs.orgresearchgate.net | ~88 inchem.org | Large differences in absorption and bioavailability have been noted between male and female rats. fao.org |

| Pig | - | >85 fda.gov.tw | Data not available for bioavailability. |

| Cattle | - | >45 fda.gov.tw | Data not available for bioavailability. |

Excretion Pathways: Urinary, Biliary, and Fecal Elimination

The primary route of ractopamine elimination varies among species. In pigs, dogs, and monkeys, the drug is rapidly cleared, with the majority of the dose being excreted in the urine. fao.org In pigs, over a 7-day period, 88.1% of the radioactivity from a labeled dose was found in the urine and 8.4% in the feces. fao.org Similarly, in dogs, the majority of the dose is excreted via urine. fao.org

In contrast, cattle exhibit a different excretion pattern. Over a 10-day period, the mean excretion of a radiolabeled dose was 97.8%, with 45.6% being eliminated in the urine and 52.3% in the feces. fao.org In rats, biliary excretion is a major pathway, with studies showing that approximately 58% of an orally administered dose is excreted in the bile within 24 hours. drugbank.com

Table 2: Excretion of Labeled Ractopamine in Various Species This table is interactive. You can sort and filter the data.

| Species | Route | Percentage of Dose | Timeframe |

|---|---|---|---|

| Pig | Urine | 88.1% fao.org | 7 days |

| Feces | 8.4% fao.org | 7 days | |

| Dog | Urine | Majority fao.org | - |

| Monkey | Urine | Majority fao.org | - |

| Cattle | Urine | 45.6% fao.org | 10 days |

| Feces | 52.3% fao.org | 10 days | |

| Rat | Bile | ~58% drugbank.com | 24 hours |

| Urine & Bile | ~88% (combined) inchem.org | 24 hours |

Tissue Distribution Patterns and Organ Partitioning

Studies using labeled ractopamine show that the compound distributes extensively and rapidly into tissues. fda.gov.tw The highest concentrations of residues are consistently found in the organs of elimination, primarily the liver and kidney. fao.orgnih.gov

In rats, following intravenous administration, ractopamine concentrations were highest in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. nih.govacs.orgresearchgate.net In pigs fed labeled ractopamine, steady-state concentrations were reached within four days, with the highest residue levels measured in the kidney and liver. fao.org Residues deplete quickly from muscle and fat but persist longer in the liver and kidney. fda.gov.twnih.gov

A study in cattle on withdrawal day 0 showed the highest ractopamine residue in the liver, followed by the eye, lung, spleen, aqueous fluid, heart, bile, and then kidney. nih.gov By withdrawal day 3, concentrations in most tissues were lower, though levels in the eye, aqueous fluid, and kidney remained stable or higher. nih.gov

Table 3: Tissue Distribution of Ractopamine Residues in Animal Models This table is interactive. You can sort and filter the data.

| Species | Tissue | Relative Concentration / Finding |

|---|---|---|

| Rat | Kidney, Lung, Spleen, Heart, Liver | Highest concentrations found in these organs, with kidney > lung > spleen > heart > liver. nih.govacs.orgresearchgate.net |

| Pig | Kidney, Liver | Highest residue concentrations found in liver and kidney. fao.orgfao.orgnih.gov |

| Muscle, Fat | Residues are low and deplete rapidly. fda.gov.twfao.org | |

| Cattle | Liver, Eye, Lung, Kidney | Highest concentrations found in liver and eye on withdrawal day 0. nih.gov |

Analysis of Non-linear Pharmacokinetic Characteristics

Non-linear pharmacokinetic behavior for ractopamine has been observed in rats following intravenous administration. nih.govacs.orgresearchgate.net This characteristic suggests that certain pharmacokinetic processes, such as elimination or distribution, may become saturated as the dose increases. These effects may be linked to non-linear elimination, potentially via the kidney. nih.govbohrium.com In male rats, the elimination half-life increased from 7.9 to 14.7 hours when the dose was raised from 2.0 to 20 mg/kg, further indicating dose-dependent kinetics. fao.org

Elucidation of Ractopamine Metabolic Pathways

Metabolism is a key component of ractopamine's clearance from the body. The primary metabolic transformation is conjugation, specifically glucuronidation. fda.gov.tw

Identification and Characterization of Glucuronide Metabolites

The metabolism of ractopamine hydrochloride results in the formation of several key metabolites, which are primarily monoglucuronides. fao.org In pigs, three distinct monoglucuronide metabolites (designated A, B, and C) have been identified as major residues in the liver and kidney alongside the parent drug. fao.org Metabolites A and B are stereoisomers where the glucuronide is attached to one of the phenolic rings, while in Metabolite C, the glucuronide is attached to the other phenolic ring. fao.org

In rats, studies of biliary excretion have identified a more complex metabolic profile. In addition to monoglucuronides, a sulfate-ester/glucuronic acid diconjugate of ractopamine was identified as the main metabolite in bile, accounting for approximately 46% of the biliary radioactivity. inchem.orgdrugbank.com A monosulfate conjugate was also identified. inchem.orgdrugbank.com The major site of glucuronidation was determined to be the C-10 phenol (B47542) (the phenol on the nitrogen substituent), while the site of sulfation was the C-10' phenol (the phenol on the carbinol-attached ring). inchem.orgdrugbank.com

Cattle also metabolize ractopamine extensively, with studies identifying four metabolites (A, B, C, and D). fao.org Metabolite C was the most abundant in cattle liver and kidney. fao.org

Table 4: Major Identified Ractopamine Metabolites in Animal Models This table is interactive. You can sort and filter the data.

| Species | Metabolite Type | Description | Location Found |

|---|---|---|---|

| Pig | Monoglucuronides (A, B, C) fao.org | Three distinct monoglucuronide isomers. fao.org | Liver, Kidney fao.org |

| Rat | Monoglucuronides inchem.orgdrugbank.com | Glucuronidation primarily at the C-10 phenol. inchem.orgdrugbank.com | Bile drugbank.com |

| Monosulfate Conjugate inchem.orgdrugbank.com | Sulfation at the C-10' phenol. inchem.orgdrugbank.com | Bile drugbank.com | |

| Diconjugate (Sulfate-Glucuronide) inchem.orgdrugbank.com | Main metabolite in bile. inchem.orgdrugbank.com | Bile drugbank.com | |

| Cattle | Monoglucuronides (A, B, C) fao.org | Metabolite C is the most abundant. fao.org | Liver, Kidney fao.org |

| Metabolite D fao.org | Second most abundant metabolite. fao.org | Liver, Kidney fao.org |

Characterization of Sulfate (B86663) Conjugates

Sulfate conjugation is a significant pathway in the metabolism of ractopamine. Studies have identified both monosulfate conjugates and a sulfate-ester/glucuronic acid diconjugate as major metabolites. inchem.orgnih.gov In investigations of rat bile, a diconjugate of ractopamine was the primary metabolite, accounting for approximately 46% of the biliary radioactivity. nih.gov A monosulfate conjugate represented about 6% of the radioactivity. nih.gov

The site of sulfation has been established at the C-10' phenol, which is the phenol group attached to the carbinol. inchem.orgnih.gov In humans, the cytosolic sulfotransferase SULT1A3 has been identified as the major enzyme responsible for the sulfation of ractopamine. nih.gov Enzymatic assays revealed that the human small intestine exhibits significantly higher sulfating activity towards ractopamine compared to the liver, lung, or kidney, highlighting its role in the first-pass metabolism of the compound. nih.gov In human volunteers, ractopamine monosulfate was found to be the major urinary metabolite. inchem.orgwikipedia.org

Investigation of Stereospecificity in Metabolic Processes

Ractopamine is a racemic mixture of four stereoisomers (RR, RS, SR, and SS) due to the presence of two chiral centers. inchem.orgnih.gov Research has shown that the metabolic processes involving ractopamine can be stereospecific or stereoselective.

Stereospecific metabolism has been demonstrated specifically for the glucuronidation of the RR and RS stereoisomers at the phenol group attached to the beta-carbon. inchem.org However, the sulfate conjugation of ractopamine has been found to be not stereospecific. inchem.orgnih.gov

Comprehensive Metabolite Profiling Studies

Comprehensive studies have revealed that ractopamine is rapidly absorbed and extensively metabolized, primarily through conjugation pathways, leading to low systemic concentrations of the parent drug due to significant first-pass metabolism. inchem.org The metabolic profile is qualitatively similar across various species, including pigs, cattle, rats, dogs, and humans, with the main differences being quantitative rather than qualitative. inchem.org

The primary metabolites identified are monoglucuronides, monosulfates, and a diconjugate involving both sulfate and glucuronic acid. inchem.orgnih.govwikipedia.org In studies with rats, three major types of metabolites were identified in bile: a sulfate-ester/glucuronic acid diconjugate (~46%), monoglucuronides (~25%), and a monosulfate conjugate (~6%). nih.gov In pigs, the major residues in the liver and kidney, besides the parent drug, consist of three distinct monoglucuronide metabolites. fao.org Similarly, cattle metabolize ractopamine into four major glucuronide metabolites. oup.com

The distribution of ractopamine and its metabolites varies among tissues. After intravenous administration in rats, the highest concentrations of ractopamine were found in the kidney, followed by the lung, spleen, heart, and liver. nih.gov Residue levels in edible tissues of food-producing animals decline as the withdrawal period increases.

Table 1: Ractopamine Residues in Pig Tissues After 14-Day Feeding at 20 mg/kg

| Withdrawal Time | Liver (mg/kg) | Kidney (mg/kg) | Muscle (mg/kg) | Fat (mg/kg) |

| 12 hours | 0.058 | 0.118 | 0.04 | 0.05 |

| 4 days | 0.17 | 0.19 | 0.02 | Not Detectable |

| 7 days | 0.09 | 0.11 | Not Detectable | Not Detectable |

Data sourced from FAO reports. fao.org

Molecular and Cellular Research Applications of Ractopamine Derivatives

Studies on Beta-Adrenergic Receptor Binding Kinetics and Affinities

Ractopamine (B1197949) derivatives are instrumental in studying the binding kinetics and affinities of ligands to β-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are involved in various physiological processes.

Research has shown that ractopamine and its stereoisomers exhibit distinct binding affinities for different β-AR subtypes. For instance, ractopamine hydrochloride is a potent β-AR agonist with a dissociation constant (Kd) of approximately 25 nM for both porcine β1-AR and β2-AR. medchemexpress.com Competition studies using porcine adipocytes have demonstrated that ractopamine possesses a high affinity for the β-adrenoceptor, with Kd values in the range of 1 to 2 x 10⁻⁷ M. nih.gov This affinity is notably greater than that of the endogenous catecholamine, epinephrine. nih.gov

The stereochemistry of ractopamine plays a significant role in its receptor interaction. The RR isomer is the most active, showing the highest affinity and signaling response. ebi.ac.uk Studies on cloned porcine β-AR expressed in Chinese hamster ovary (CHO) cells have helped to elucidate the stereoselectivity of these receptors. ebi.ac.uk The RR isomer of ractopamine was found to have the highest affinity for both β1- and β2-AR subtypes. ebi.ac.uk Interestingly, some studies suggest that while ractopamine and similar ligands like clenbuterol (B1669167) have high affinity, they may act as partial agonists, indicating a relative ineffectiveness in activating the downstream signaling molecule, adenylate cyclase, despite strong receptor binding. nih.govoup.com

| Compound/Isomer | Receptor Subtype | Reported Kd (Dissociation Constant) | Species/System | Reference |

| Ractopamine HCl | β1-AR & β2-AR | ~25 nM | Pig (cloned receptor) | medchemexpress.com |

| Ractopamine | β-Adrenoceptor | 1 to 2 x 10⁻⁷ M | Pig (adipocyte) | nih.gov |

| RR-Ractopamine | β1-AR & β2-AR | Highest affinity among stereoisomers | Pig (cloned receptor) | ebi.ac.uk |

Gene Expression Analysis in Adipose Tissue in Response to Ractopamine Analogs

Ractopamine analogs serve as critical research tools for investigating the regulation of gene expression in adipose tissue. By activating β-adrenergic receptors, these compounds trigger signaling cascades that modulate the transcription of genes involved in lipid metabolism and adipogenesis.

SREBP-1 is a key transcription factor that governs the expression of genes involved in fatty acid and cholesterol synthesis. Research indicates that ractopamine can downregulate the expression of SREBP-1 in adipose tissue. scielo.brresearchgate.net In studies on finishing pigs, the administration of ractopamine led to a decline in SREBP-1 mRNA abundance in subcutaneous adipose tissue, particularly after 28 and 42 days of treatment. nih.govresearchgate.net This reduction in SREBP-1 expression is a key part of the mechanism by which ractopamine inhibits lipogenesis. scielo.brresearchgate.net

In contrast to its effect on lipogenic transcription factors, ractopamine has been shown to enhance the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govresearchgate.net PPARα is a nuclear receptor that plays a crucial role in promoting the oxidation of fatty acids. Studies in pigs have demonstrated that ractopamine treatment increases the mRNA abundance of PPARα in adipose tissue. nih.govresearchgate.net This upregulation was observed at 14, 28, and 42 days of administration, suggesting a sustained effect on enhancing the capacity for fat breakdown. nih.gov

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo synthesis of fatty acids, while Glucose Transporter 4 (GLUT4) is responsible for insulin-mediated glucose uptake into cells. Ractopamine treatment has been found to attenuate the expression of both FAS and GLUT4 genes in adipose tissue. nih.govresearchgate.net The decrease in FAS mRNA levels reduces the tissue's ability to produce fatty acids. researchgate.net Similarly, the reduction in GLUT4 expression limits glucose uptake, thereby restricting the substrate available for lipogenesis. nih.gov While some studies show a clear decrease in FAS and GLUT4 mRNA, others have found no significant effect on their protein levels in adipose tissue, suggesting complex regulatory mechanisms. tubitak.gov.tr

| Gene | Effect of Ractopamine Analog Treatment | Duration of Effect | Tissue | Reference |

| SREBP-1 | Decreased mRNA Expression | By day 28 and 42 | Pig Adipose | nih.gov, scielo.br, researchgate.net |

| PPARα | Increased mRNA Expression | Day 14, 28, and 42 | Pig Adipose | nih.gov, researchgate.net |

| PPARγ2 | Decreased mRNA Expression | By day 28 and 42 | Pig Adipose | nih.gov, scielo.br, researchgate.net |

| FAS | Decreased mRNA Expression | By day 14, 28, and 42 | Pig Adipose | nih.gov, researchgate.net, researchgate.net |

| GLUT4 | Decreased mRNA Expression | By day 14 and 28 | Pig Adipose | nih.gov, researchgate.net |

Research on Protein Synthesis and Degradation Mechanisms

The repartitioning effect of ractopamine derivatives, which involves shifting nutrients towards muscle growth and away from fat deposition, is a subject of intense research. scielo.br These compounds influence the delicate balance between protein synthesis and protein degradation in skeletal muscle.

The prevailing understanding is that ractopamine promotes muscle hypertrophy by either increasing the rate of protein synthesis, decreasing the rate of protein degradation, or a combination of both. scielo.brnih.govadvetresearch.com Some studies have observed that ractopamine treatment leads to an increase in fractional protein synthesis rates in muscle. scielo.br For example, an increase in α-actin mRNA abundance suggests enhanced synthesis of myofibrillar proteins. scielo.br

Conversely, other research points to a reduction in muscle protein degradation as a key mechanism. scielo.br This is supported by findings of reduced activity of calpain I, a protease involved in muscle protein breakdown. scielo.br The effect of ractopamine can also be context-dependent, with some studies showing that the mechanism for increased protein deposition varies with the age of the subject. In one study with steers, ractopamine increased protein synthesis in older animals but decreased protein degradation in younger ones. usda.gov This highlights the complexity of the cellular response to ractopamine and the value of its derivatives in dissecting these intricate metabolic pathways. usda.govcdnsciencepub.com

Compound Reference Table

Conclusion and Future Research Directions

Summary of Contributions of Ractopamine-d6 Ketone Hydrochloride to Chemical and Biological Research

This compound is a stable isotope-labeled compound designed for specific, high-stakes analytical applications. clearsynth.comclearsynth.com Its primary and most critical contribution to chemical and biological research is its role as an internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry. fao.org The incorporation of six deuterium (B1214612) atoms provides a sufficient mass shift to distinguish it from its unlabeled counterpart in a mass spectrometer without significantly altering its chemical behavior during sample preparation and analysis. caymanchem.com

This key function addresses a fundamental challenge in analytical chemistry: achieving precision and accuracy in complex biological matrices. When analyzing samples like animal tissues, feed, or urine for the presence of ractopamine (B1197949) or its ketone metabolite, the analyte's signal can be suppressed or enhanced by other molecules in the sample, leading to inaccurate results. By adding a known quantity of this compound at the beginning of the analytical process, scientists can correct for these matrix effects and any analyte loss during extraction and cleanup. thermofisher.comoup.com

The main applications and contributions stemming from its use include:

Food Safety and Regulatory Compliance: It enables the development of sensitive and reliable analytical methods, such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), for monitoring ractopamine residues in food products. thermofisher.comoup.com This is crucial for enforcing maximum residue limits (MRLs) set by regulatory bodies and resolving international trade disputes over meat shipments. fao.orgthermofisher.com

Pharmacokinetic and Metabolism Studies: The ability to accurately quantify ractopamine and its metabolites is essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animals. sci-hub.ruresearchgate.net Using a labeled standard for the ketone metabolite allows for precise tracking of this specific metabolic pathway.

Environmental Monitoring: Research into the environmental fate of ractopamine, such as its persistence in feedlot environments and potential for runoff, relies on robust quantitative methods that are made possible by stable isotope-labeled standards. mountainscholar.org

Method Development and Validation: The compound is a critical reagent for the development, validation, and quality control of new analytical methods for detecting β-agonists. clearsynth.com

The table below summarizes the ideal characteristics of an internal standard for mass spectrometry and how this compound fulfills these criteria.

| Characteristic of an Ideal Internal Standard | Contribution of this compound | Significance in Research |

|---|---|---|

| Isotopically Labeled | Contains six stable deuterium (d6) isotopes, providing a distinct mass-to-charge (m/z) ratio from the native analyte. clearsynth.com | Allows the mass spectrometer to differentiate between the standard and the target analyte, preventing signal overlap. thermofisher.com |

| Co-elution with Analyte | Exhibits nearly identical chromatographic retention time to the unlabeled Ractopamine Ketone due to minimal changes in physicochemical properties. | Ensures that both the standard and the analyte experience the same matrix effects and ionization suppression/enhancement at the same time, enabling accurate correction. thermofisher.com |

| Similar Extraction Recovery | Behaves identically to the native analyte during sample extraction and cleanup procedures. thermofisher.com | Compensates for any loss of analyte during sample preparation, improving the accuracy and reproducibility of the results. oup.com |

| High Isotopic Purity | Synthesized to have a high percentage of the d6 form, minimizing interference from less-deuterated versions. researchgate.net | Ensures a clean, reliable signal for the internal standard, leading to more precise quantification. |

Emerging Technologies and Methodological Advancements in Isotope-Labeled Compound Research

The utility of compounds like this compound is amplified by continuous advancements in analytical technology. These emerging methods enhance sensitivity, throughput, and the scope of research questions that can be addressed.

Key technological advancements include:

Advanced Mass Spectrometry: The widespread adoption of high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantitative analysis. nih.govnih.govjfda-online.com This technique provides exceptional sensitivity and selectivity, allowing for the detection of residues at sub-microgram per kilogram levels. nih.gov

Innovations in Sample Preparation: Traditional liquid-liquid or solid-phase extraction methods are being supplemented and sometimes replaced by more advanced techniques. Immunoaffinity chromatography, which uses antibodies to selectively capture target analytes, offers superior sample cleanup and specificity. scite.ainih.gov Additionally, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being adapted for the high-throughput analysis of veterinary drug residues in various food matrices. iaea.org

Novel Detection Platforms: Beyond mass spectrometry, new platforms are being explored for rapid screening. Surface-Enhanced Raman Spectroscopy (SERS), which uses gold nanoparticles to amplify the spectroscopic signal of an analyte, is emerging as a highly sensitive method for the direct detection of β-agonists without complex sample preparation. spectroscopyonline.com

Integration of Artificial Intelligence: Machine learning and artificial intelligence are beginning to be integrated into analytical workflows. These technologies can help interpret complex data sets, optimize experimental conditions, and accelerate the clinical or practical translation of new detection methods like SERS. spectroscopyonline.com

The following table details these emerging technologies and their impact on research involving isotope-labeled compounds.

| Technology/Methodology | Principle of Operation | Significance for Isotope-Labeled Compound Research |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns. | The definitive technique for quantifying analytes using isotope-labeled standards like this compound, offering high sensitivity and specificity. nih.govjfda-online.com |

| Immunoaffinity Chromatography | Uses immobilized antibodies specific to the target analyte(s) to purify them from a complex sample matrix. nih.gov | Provides exceptionally clean extracts, reducing matrix effects and improving the reliability of subsequent analysis. scite.ai |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces, allowing for ultra-sensitive detection. spectroscopyonline.com | Offers a potential future platform for rapid, direct, and highly sensitive screening of β-agonists, complementing traditional MS-based methods. spectroscopyonline.com |

| Machine Learning & AI | Applies algorithms to analyze large datasets, identify patterns, and make predictions. | Can be used to optimize SERS substrates, interpret complex spectra, and accelerate the development of new, reliable anti-doping or food safety protocols. spectroscopyonline.com |

Prospective Avenues for Future Mechanistic and Translational Studies

While this compound is a well-established tool, its application in future research promises to yield deeper insights. The intersection of advanced isotope labeling strategies with pressing scientific questions opens new avenues for mechanistic and translational studies.

Mechanistic Studies: A primary future direction is the complete elucidation of the metabolic fate of ractopamine and the biological activity of all its metabolites. While major metabolites are known, stable isotope labeling can be used to trace the entire metabolic pathway, potentially uncovering minor or previously unidentified metabolites. fao.orgresearchgate.net Furthermore, there is growing interest in the field of toxicogenomics, which seeks to understand how exposure to a compound affects gene expression. The use of stable isotope-labeled compounds can help establish a definitive link between the formation of specific metabolites and subsequent changes in gene or protein expression, offering a clearer understanding of a compound's mechanism of action at a molecular level. researchgate.net

Translational Studies: From a translational perspective, the focus remains on food safety and environmental science. There is a continuous need for more sensitive, rapid, and high-throughput methods to screen for a wide array of veterinary drugs simultaneously. oup.comqcap-egypt.com The development of these multi-residue methods will rely on a suite of high-quality internal standards. Future research could focus on the effects of ractopamine residues on non-target species in the environment or investigate its potential as an endocrine disruptor, both of which require the utmost analytical sensitivity. researchgate.net Additionally, as demonstrated by the detection of ractopamine in unexpected places like feed-grade tallow, future studies using these precise analytical tools are needed to understand and mitigate sources of cross-contamination within the food production chain. mountainscholar.org

The table below outlines prospective research areas where this compound and similar compounds will be instrumental.

| Research Avenue | Key Scientific Question | Role of Isotope-Labeled Compounds |

|---|---|---|

| Comprehensive Metabolite Profiling | What are all the metabolic products of ractopamine in various species and tissues? | Serve as tracers and standards to identify and quantify a full spectrum of metabolites in complex biological samples. fao.orgresearchgate.net |

| Toxicogenomics & Mechanistic Toxicology | How does the formation of specific metabolites correlate with changes in gene expression and potential toxicity? | Enable the precise correlation of metabolite concentration with genomic or proteomic responses, clarifying mechanisms of action. researchgate.net |

| Environmental Fate and Transport | How does ractopamine persist and transform in soil and water systems, and what is its impact on non-target organisms? | Allow for accurate quantification in environmental samples (e.g., soil, water, runoff) to model persistence and exposure. mountainscholar.org |

| High-Throughput Multi-Residue Screening | Can we develop a single, rapid method to screen for dozens of veterinary drugs and contaminants in food products? | Essential as internal standards in multiplexed assays to ensure accuracy and reliability across a wide range of analytes. oup.comqcap-egypt.com |

| Cross-Contamination in the Food Chain | What are the pathways for unintentional contamination of animal feed and non-target tissues? | Provide the analytical precision needed to detect and quantify trace-level contamination, helping to identify and control its sources. mountainscholar.org |

Q & A

Q. What are the key considerations in synthesizing Ractopamine-d6 Ketone Hydrochloride for isotopic labeling studies?

Answer: Synthesis requires precision in deuterium incorporation and purity control. A validated approach involves:

- Starting materials : Cyclopentanoic acid and halogenated aromatic precursors (e.g., o-chlorobromobenzene) for ketone backbone formation .

- Reaction steps : Sequential acylation, metallation (e.g., Grignard reaction), and hydrochlorination to introduce deuterium at specific positions .

- Purification : High-performance liquid chromatography (HPLC) or preparative TLC to isolate diastereomers and minimize non-deuterated impurities .

- Validation : Confirm deuterium incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers ensure the stability of this compound under experimental storage and handling conditions?

Answer:

- Storage : Maintain at -20°C in desiccated, amber vials to prevent photodegradation and hydrolysis .

- Incompatibilities : Avoid exposure to strong acids/alkalis or oxidizing agents, which may degrade the ketone group or aromatic hydroxyl moiety .

- Stability testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity) with LC-MS/MS to track deuterium retention and impurity formation .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cartridges to isolate the compound from biological matrices .

- Quantification : Isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., Clenbuterol-D9) to correct for matrix effects .

- Cross-validation : Compare results with NMR or high-resolution MS (HRMS) to confirm accuracy, especially in low-concentration samples (<1 ppb) .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation pathway data for this compound under varying pH conditions?

Answer:

- Controlled studies : Conduct pH-dependent degradation experiments (pH 2–10) with LC-HRMS to identify primary degradation products (e.g., quinone derivatives from phenolic hydroxyl oxidation) .

- Mechanistic analysis : Use density functional theory (DFT) to model electron transfer pathways and predict reactive sites under acidic/alkaline conditions .

- Data reconciliation : Compare enzymatic vs. non-enzymatic oxidation rates (e.g., using cytochrome P450 isoforms) to distinguish biological vs. chemical degradation .

Q. What methodologies are recommended for characterizing trace impurities in this compound synthesis batches?

Answer:

- Impurity profiling : Use LC-MS with charged aerosol detection (CAD) to identify non-deuterated analogs, residual solvents, or Grignard reaction by-products (e.g., diethylammonium chloride) .

- Synthetic controls : Spike samples with known impurities (e.g., Zilpaterol-D7) during method development to establish detection limits .

- Regulatory alignment : Follow ICH Q3A/B guidelines for qualification thresholds, ensuring impurities are <0.1% for research-grade material .

Q. How can isotopic effects influence the pharmacokinetic analysis of this compound in comparative studies?

Answer:

- Deuterium isotope effects (DIE) : Assess metabolic stability differences between deuterated and non-deuterated forms using in vitro hepatocyte assays .

- Tracer studies : Co-administer Ractopamine-d6 and non-deuterated ractopamine in animal models, followed by LC-MS/MS to quantify isotopic ratios in plasma/tissue .

- Statistical correction : Apply kinetic isotope effect (KIE) factors to adjust clearance rates and avoid overestimating metabolic half-lives .

Data Contradiction Analysis and Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature sources?

Answer:

- Variable identification : Compare reaction conditions (e.g., solvent polarity, catalyst loading) and purification methods (e.g., crystallization vs. chromatography) .

- Replication : Reproduce key protocols (e.g., Claisen condensation vs. Grignard pathways) with strict stoichiometric controls and document side-product profiles .

- Yield optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, reaction time) impacting deuterium incorporation efficiency .

Q. What strategies can mitigate batch-to-batch variability in deuterium labeling efficiency?

Answer:

- Deuterium source control : Use high-purity deuterated reagents (e.g., D₂O, CD₃OD) and anhydrous conditions to minimize proton exchange .

- Process analytics : Implement real-time MS monitoring during synthesis to detect early-stage deuteration failures .

- Post-synthesis correction : Employ hydrogen-deuterium exchange (HDX) under controlled pH to rectify incomplete labeling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.